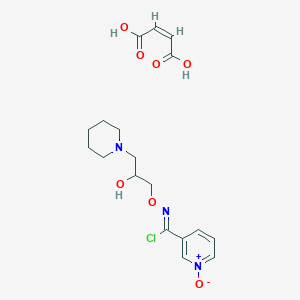![molecular formula C12H14N2O4S B12428093 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific research applications.
Méthodes De Préparation
The synthesis of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid involves several steps. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the introduction of the trideuteriomethylsulfamoylmethyl group would require additional steps, including the use of deuterated reagents and specific sulfonation reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity.
Analyse Des Réactions Chimiques
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic applications include the treatment of various diseases, such as cancer and viral infections.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The trideuteriomethylsulfamoylmethyl group may enhance the compound’s stability and bioavailability, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid include other indole derivatives, such as indole-3-acetic acid and 5-fluoro-3-phenyl-1H-indole-2-carboxylate . Compared to these compounds, this compound is unique due to the presence of the trideuteriomethylsulfamoylmethyl group, which may confer additional stability and distinct biological activities.
Propriétés
Formule moléculaire |
C12H14N2O4S |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-13-19(17,18)7-8-2-3-11-10(4-8)9(6-14-11)5-12(15)16/h2-4,6,13-14H,5,7H2,1H3,(H,15,16)/i1D3 |
Clé InChI |
HFYQCRQPYYPRAT-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O |
SMILES canonique |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


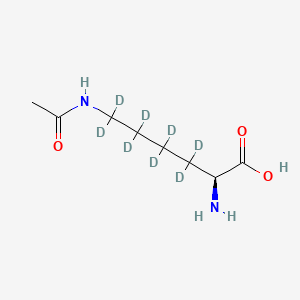

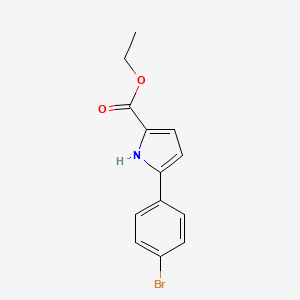

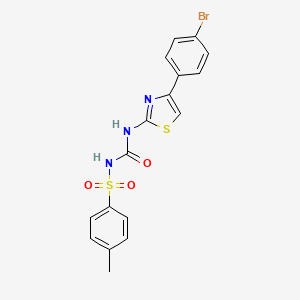
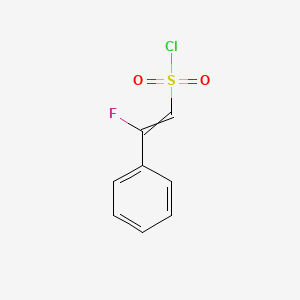

![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)
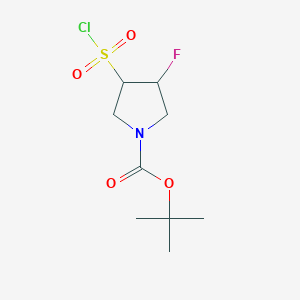

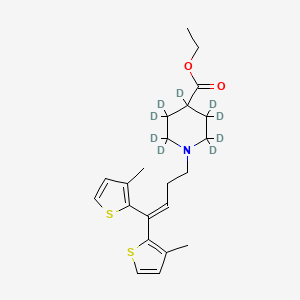
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)

